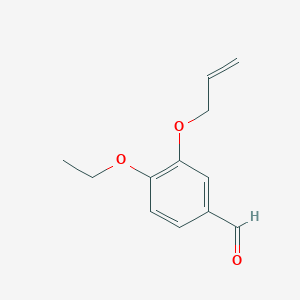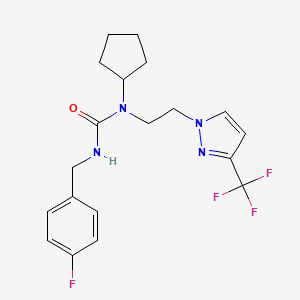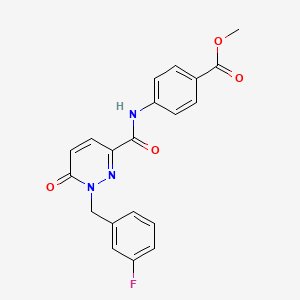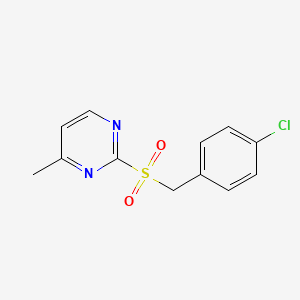
N1-(2-fluorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an oxalamide derivative with fluorobenzyl and fluorophenylsulfonyl substituents. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton . Fluorobenzyl and fluorophenyl groups are commonly used in medicinal chemistry due to the unique properties of fluorine .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine might increase its stability and affect its interactions with other molecules .科学的研究の応用
Insecticidal Activity
Compounds with intricate molecular structures, such as flubendiamide, have shown remarkable insecticidal activities, particularly against lepidopterous pests. Their unique chemical structure, incorporating elements like the sulfonylalkyl group and fluorophenyl moieties, contributes to their effectiveness. These compounds operate through a novel mode of action, distinguishing them from conventional insecticides and making them suitable for integrated pest management programs (Tohnishi et al., 2005).
Antibacterial Applications
Sulfone derivatives containing fluorophenyl moieties have demonstrated significant antibacterial activities. For instance, compounds featuring 1,3,4-oxadiazole structures with methylsulfonyl and fluorobenzyl groups have exhibited potent action against rice bacterial leaf blight, showing better efficacy than commercial agents. These molecules not only combat bacterial pathogens effectively but also enhance plant resistance through the stimulation of antioxidant enzyme activities (Shi et al., 2015).
Pharmaceutical Research and Drug Development
The incorporation of fluorine atoms and sulfonyl groups into pharmaceutical compounds can significantly affect their biological activity. For example, modifications in the structure of cyclooxygenase-2 inhibitors by the introduction of fluorine atoms have led to the development of potent and selective drugs for treating inflammation and pain (Hashimoto et al., 2002). Similarly, the design of compounds for inhibiting specific enzymes or receptors has benefited from the strategic placement of fluorine and sulfonyl functionalities, indicating the importance of these groups in medicinal chemistry.
Enzymatic and Biological Modulation
Compounds featuring sulfonyl and fluorine groups have been explored for their ability to modulate enzymatic activity and biological processes. For instance, sulfonamides incorporating fluorine and triazine moieties have been effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis, showcasing the potential of these compounds in addressing antibiotic resistance and targeting specific bacterial enzymes (Ceruso et al., 2014).
作用機序
特性
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O5S/c21-15-6-8-16(9-7-15)31(28,29)25-10-3-11-30-18(25)13-24-20(27)19(26)23-12-14-4-1-2-5-17(14)22/h1-2,4-9,18H,3,10-13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRORNCHQJJCLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2538822.png)


![4-(dimethylsulfamoyl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2538832.png)
![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)
![3-Tert-butyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2538834.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538837.png)
![Methyl 4-({[4-(cyclopropylsulfamoyl)phenyl]carbonyl}amino)-2-methylquinoline-6-carboxylate](/img/structure/B2538838.png)
![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)


